molecular formula C₁₂H₁₅NO₈ B028251 4-nitrophenyl beta-D-galactofuranoside CAS No. 100645-45-2

4-nitrophenyl beta-D-galactofuranoside

Cat. No. B028251
M. Wt: 301.25 g/mol
InChI Key: RMQNVZDXEMOJCW-PZWNZHSQSA-N
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Description

4-Nitrophenyl beta-D-galactofuranoside is a widespread component of cell wall polysaccharides in bacteria, protozoa, and fungi, but it is totally absent in mammals . It is a convenient substrate for β-Galactofuranosidase .


Synthesis Analysis

The synthesis of 4-nitrophenyl beta-D-galactofuranoside involves stirring galactose at 70°C in pyridine for 1 hour, followed by acetylation with acetic anhydride for 12 hours .


Molecular Structure Analysis

The molecular formula of 4-nitrophenyl beta-D-galactofuranoside is C12H15NO8 . It is an organic compound containing a phenolic structure attached to a glycosyl moiety .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenyl (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

4-Nitrophenyl beta-D-galactofuranoside is a white to light yellow crystalline powder . It has a molecular weight of 301.25 .

Scientific Research Applications

  • Enzyme Inhibition and Parasite Targeting : 1-Thio-beta-D-galactofuranosides, which are related to 4-nitrophenyl beta-D-galactofuranoside, have been identified as effective inhibitors of beta-D-galactofuranosidase. This offers potential for chemotherapeutic targeting of parasite glycoconjugates, suggesting a role in developing treatments against parasitic infections (Marino et al., 1998).

  • Screening of Enzyme Activity : The chemoenzymatic synthesis of 4-nitrophenyl beta-D-apiofuranoside, a related compound, enables the screening of beta-D-apiofuranosidase activity in various enzymes and plant materials. This is important for understanding the function and regulation of these enzymes in different biological contexts (Kis et al., 2016).

  • Characterization of Enzymes : Synthesis of 5-deoxy-beta-D-galactofuranosides, closely related to 4-nitrophenyl beta-D-galactofuranoside, serves as a tool for the characterization of beta-D-galactofuranosidases. This synthesis process facilitates efficient characterization and understanding of these enzymes (Bordoni et al., 2010).

  • Diagnostic Assays : A study on 4-nitrophenyl beta-D-galactopyranoside, a similar compound, demonstrated its use in diagnostic assays. The study found a sigmoidal V/Km-pL profile for its hydrolysis by Mg2(+)-enzyme, indicating its potential application in biochemical diagnostics (Selwood & Sinnott, 1990).

  • Synthetic Routes and Catalytic Studies : Efficient synthetic routes for compounds like 4-nitrophenyl beta-D-fucofuranoside have been developed. These substrates are useful for studies on the catalytic requirements of beta-D-galactofuranosidase, which is critical for understanding the enzymatic mechanisms (Chiocconi et al., 2000).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of 4-nitrophenyl beta-D-galactofuranoside . In case of contact, rinse immediately with plenty of water and seek medical attention .

Future Directions

Since β-D-Galactofuranosyl units (β-d-Galf) are constituents of microorganisms, some of them pathogenic, such as Mycobacteria, the trypanosomatids Trypanosoma cruzi and Leishmania, and fungi such as Aspergillus fumigatus, its biosynthesis and metabolism are good targets for chemotherapeutic strategies .

properties

IUPAC Name

(2S,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-(4-nitrophenoxy)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQNVZDXEMOJCW-PZWNZHSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905638
Record name 4-Nitrophenyl hexofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitrophenyl beta-D-galactofuranoside

CAS RN

100645-45-2
Record name 4-Nitrophenylgalactofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100645452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl hexofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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